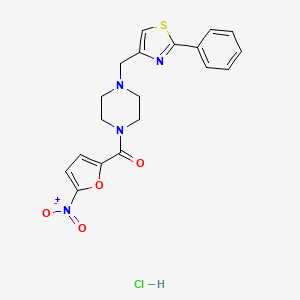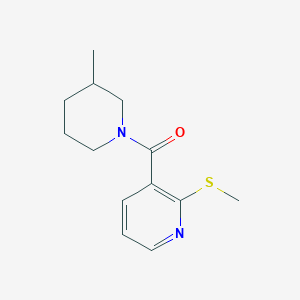
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted with a methyl group and a pyridine ring substituted with a methylsulfanyl group . The empirical formula is C12H22N2O and the molecular weight is 210.32 .Applications De Recherche Scientifique
Synthesis and Structural Studies
The chemical compound has been a subject of various synthetic and structural studies. For instance, an efficient approach for the regioselective synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement has been developed, involving the formation of an intimate ion pair as a key step, backed by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Another study reports the synthesis of novel N-phenylpyrazolyl aryl methanone derivatives, showing that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). The synthesis of various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones via CAN-mediated rearrangement, highlighting a facile strategy for synthesizing meperidine analogs, is also noted (Chang et al., 2006).
Nonlinear Optical Properties
A study focusing on a piperidine derivative, similar to the compound , synthesized an organic compound (HPMP) using the Scholten-Boumann condensation reaction method, revealing its good thermal stability and potential for device application due to its nonlinear optical (NLO) properties and hardness (Revathi et al., 2018).
Methylation Methods
A research work on the direct N-monomethylation of aromatic primary amines, including related structures, emphasizes the synthetic and environmental attractiveness of the process due to low catalyst loading and broad substrate scope (Li et al., 2012).
Hydrogen Bond Analysis
In the realm of molecular structure analysis, a study on a similar compound shows molecules linked into sheets by a combination of N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, contributing to our understanding of intermolecular interactions (Quiroga et al., 2010).
Orientations Futures
Piperidine derivatives, including “(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone”, have potential for further exploration due to their wide range of biological activities . Future research could focus on the synthesis of novel piperidine derivatives, investigation of their biological activities, and development of potential therapeutic applications.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJAGQIKFOMYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)
![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2822585.png)
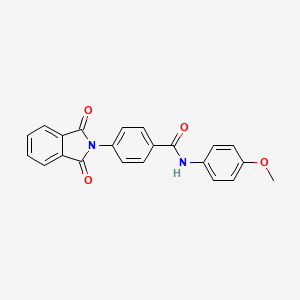
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)
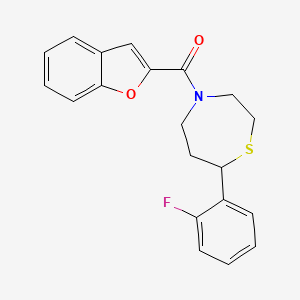
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)

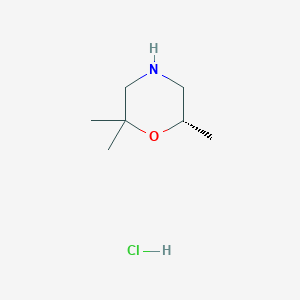
![8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2822597.png)
